molecular formula C19H19N3O6 B12498734 Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate

Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12498734
M. Wt: 385.4 g/mol
InChI Key: AACSMQFMXKFBOJ-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a nitrobenzamide group, and a benzoate ester, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The morpholine ring is introduced through nucleophilic substitution reactions, while the nitrobenzamide group is added via amide bond formation. Common reagents used in these reactions include morpholine, nitrobenzoyl chloride, and methyl benzoate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(morpholin-4-yl)-5-(4-aminobenzamido)benzoate: Similar structure but with an amine group instead of a nitro group.

    Methyl 2-(piperidin-4-yl)-5-(4-nitrobenzamido)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate derivatives: Various derivatives with different substituents on the morpholine or benzamide groups.

Uniqueness

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzamide group allows for specific interactions with biological targets, while the morpholine ring enhances solubility and stability.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H19N3O6/c1-27-19(24)16-12-14(4-7-17(16)21-8-10-28-11-9-21)20-18(23)13-2-5-15(6-3-13)22(25)26/h2-7,12H,8-11H2,1H3,(H,20,23)

InChI Key

AACSMQFMXKFBOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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